3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic Acid
Overview
Description
3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a methoxyphenyl group attached to a propanoic acid backbone. Its unique structure imparts distinct chemical and physical properties, making it valuable for research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets in a manner similar to other structurally related compounds, possibly through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
It’s plausible that the compound could influence pathways related to inflammation and oxidative stress, given that similar compounds have been shown to inhibit prostaglandin e (2) production .
Pharmacokinetics
The presence of the methoxy group and the carboxylic acid group could potentially influence the compound’s solubility and permeability, thereby affecting its bioavailability .
Result of Action
Based on the known effects of similar compounds, it’s plausible that the compound could have anti-inflammatory effects or antioxidant properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic Acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable precursor, such as 2-methylpropanoic acid, using hydrogen fluoride under controlled conditions to introduce the fluorine atoms. The intermediate product is then subjected to further reactions to introduce the hydroxyl and methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the fluorine atoms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Similar structure but lacks the fluorine atoms.
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid: Contains three fluorine atoms and a different substituent group.
Uniqueness
3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications.
Properties
IUPAC Name |
3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c1-16-7-4-2-6(3-5-7)10(11,12)8(13)9(14)15/h2-5,8,13H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHZBDNSEQAZCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C(=O)O)O)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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